molecular formula C24H25FN6O2 B2777548 8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione CAS No. 895844-22-1

8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione

Numéro de catalogue B2777548
Numéro CAS: 895844-22-1
Poids moléculaire: 448.502
Clé InChI: XGXHBSGMMNTCMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)” is a new Cannabinoid CB1 Receptor Inverse Agonist from the class of Benzhydryl Piperazine Analogs . This compound binds to CB1 more selectively than cannabinoid receptor type 2 .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Research on compounds with structural similarities often involves the synthesis of novel derivatives aimed at improving biological activity or understanding structural-activity relationships. For example, the study on the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives showcases the chemical versatility and potential for creating novel compounds with improved properties (Kohara et al., 2002).

Biological Activities and Pharmacological Potential

Compounds related to the query have been explored for various pharmacological activities. The study on the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives highlights the potential for discovering new analgesic and anti-inflammatory agents (Zygmunt et al., 2015). Similarly, the exploration of mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors demonstrates the compound's potential in cancer therapy and enzyme inhibition (Tuğrak et al., 2019).

Antimicrobial and Anticonvulsant Properties

Research into the antimicrobial and anticonvulsant properties of related compounds has also been conducted. For instance, the study on the synthesis and biological activity of triazole analogues of piperazine discusses their significant inhibition of bacterial growth, indicating potential applications in addressing bacterial infections (Nagaraj et al., 2018).

Mécanisme D'action

The compound “(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)” exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5′-O-(3-thio)triphosphate binding .

Orientations Futures

The discovery of CB1 inverse agonists with a chemical scaffold distinct from the first generation of CB1 inverse agonists holds promise for developing peripherally active CB1 inverse agonists with fewer side effects . The benzhydryl piperazine scaffold is structurally distinct from the first-generation CB1 inverse agonists. It offers new opportunities for developing novel CB1 inverse agonists through the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with SR141716A .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-benzylpiperazine", "4-fluorobenzyl chloride", "3-methylxanthine", "phthalic anhydride", "potassium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-benzylpiperazine by reacting benzyl chloride with piperazine in the presence of potassium hydroxide.", "Step 2: Synthesis of 4-fluorobenzyl chloride by reacting 4-fluorobenzoic acid with thionyl chloride.", "Step 3: Synthesis of 7-(4-fluorophenyl)methyl-3-methylxanthine by reacting 4-fluorobenzyl chloride with 3-methylxanthine in the presence of sodium bicarbonate.", "Step 4: Synthesis of 8-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methylxanthine by reacting 4-benzylpiperazine with 7-(4-fluorophenyl)methyl-3-methylxanthine in the presence of acetic anhydride.", "Step 5: Synthesis of 8-(4-benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione by reacting 8-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methylxanthine with phthalic anhydride in the presence of ethyl acetate and methanol." ] }

Numéro CAS

895844-22-1

Formule moléculaire

C24H25FN6O2

Poids moléculaire

448.502

Nom IUPAC

8-(4-benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-7-9-19(25)10-8-18)23(26-21)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,27,32,33)

Clé InChI

XGXHBSGMMNTCMK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.